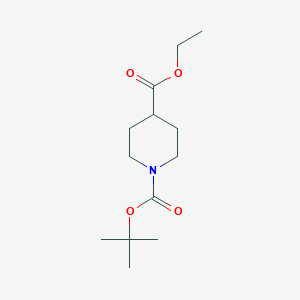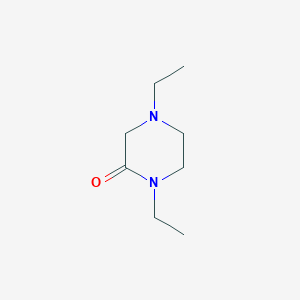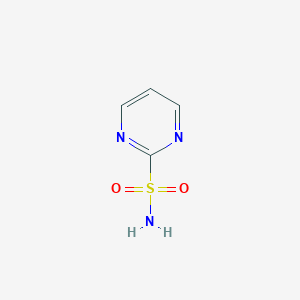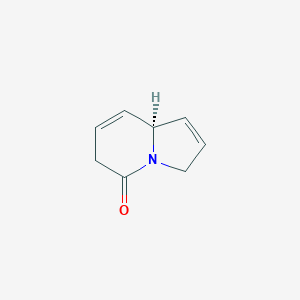
Ethyl N-Boc-pipéridine-4-carboxylate
Vue d'ensemble
Description
Ethyl N-Boc-piperidine-4-carboxylate, also known as Ethyl 1-(tert-Butyloxycarbonyl)isonipecotate, is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals .
Applications De Recherche Scientifique
Ethyl N-Boc-piperidine-4-carboxylate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, including sodium channel blockers and inhibitors of tumor necrosis factor alpha-converting enzyme.
Chemistry: Employed in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides.
Biology: Utilized in the synthesis of bioactive molecules for studying biological pathways.
Industry: Applied in the production of fine chemicals and advanced materials.
Mécanisme D'action
Target of Action
It is used as a reagent to synthesize derivatives that act as sodium channel blockers and inhibitors of tumor necrosis factor alpha-converting enzyme .
Mode of Action
It is used as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This process leads to the formation of compounds such as 4-pyridylpiperidinyl esters .
Biochemical Pathways
Its derivatives have been implicated in the modulation of sodium channels and the inhibition of tumor necrosis factor alpha-converting enzyme , suggesting potential involvement in neuronal signaling and inflammatory response pathways.
Result of Action
Its derivatives have been used to treat stroke patients as sodium channel blockers and as inhibitors of tumor necrosis factor alpha-converting enzyme , suggesting potential neuroprotective and anti-inflammatory effects.
Analyse Biochimique
Biochemical Properties
Ethyl N-Boc-piperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is commonly used as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides, leading to the formation of 4-pyridylpiperidinyl esters . This compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds and the synthesis of target molecules. The nature of these interactions involves the activation of the ester group, enabling nucleophilic attack by the heterocyclic bromides and chlorides.
Cellular Effects
Ethyl N-Boc-piperidine-4-carboxylate has been shown to influence various cellular processes. It is used as a reagent to synthesize 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which act as sodium channel blockers to treat stroke patients . This compound affects cell signaling pathways by modulating the activity of sodium channels, leading to changes in cellular excitability and neurotransmission. Additionally, it can impact gene expression and cellular metabolism by altering the activity of key enzymes involved in these processes.
Molecular Mechanism
The molecular mechanism of action of Ethyl N-Boc-piperidine-4-carboxylate involves its interaction with specific biomolecules. It acts as a substrate in palladium-catalyzed reactions, where it undergoes α-arylation with heterocyclic bromides and chlorides . This process involves the formation of a palladium complex, which facilitates the activation of the ester group and subsequent nucleophilic attack. The compound’s ability to modulate sodium channels also contributes to its effects on cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl N-Boc-piperidine-4-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that Ethyl N-Boc-piperidine-4-carboxylate is relatively stable under standard laboratory conditions, with a boiling point of 120-135 °C at 0.5 mmHg and a density of 1.046 g/mL at 25 °C . Long-term studies have shown that the compound maintains its activity and does not undergo significant degradation over extended periods.
Dosage Effects in Animal Models
The effects of Ethyl N-Boc-piperidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate sodium channels and provide therapeutic benefits in stroke treatment . At higher doses, it may exhibit toxic or adverse effects, including potential damage to the respiratory system . It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
Ethyl N-Boc-piperidine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into bioactive molecules. The compound’s role in the synthesis of sodium channel blockers highlights its importance in modulating metabolic flux and metabolite levels . Understanding the metabolic pathways of Ethyl N-Boc-piperidine-4-carboxylate is essential for optimizing its use in pharmaceutical applications.
Transport and Distribution
The transport and distribution of Ethyl N-Boc-piperidine-4-carboxylate within cells and tissues are critical for its activity. The compound is likely transported via specific transporters or binding proteins that facilitate its uptake and localization within target cells Its distribution within tissues can influence its therapeutic effects and potential side effects
Subcellular Localization
Ethyl N-Boc-piperidine-4-carboxylate’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of Ethyl N-Boc-piperidine-4-carboxylate is essential for optimizing its use in biochemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl N-Boc-piperidine-4-carboxylate can be synthesized through a multi-step process involving the protection of piperidine with a tert-butoxycarbonyl (Boc) group, followed by esterification with ethyl chloroformate. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: In an industrial setting, the synthesis of Ethyl N-Boc-piperidine-4-carboxylate is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of reaction temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl N-Boc-piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected piperidine can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Triethylamine: Used as a base in esterification reactions.
Hydrochloric Acid: Used in the deprotection of the Boc group.
Sodium Borohydride: Commonly used in reduction reactions.
Major Products:
Piperidine-4-carboxylic acid: Formed through hydrolysis.
Piperidine-4-ethanol: Formed through reduction.
Comparaison Avec Des Composés Similaires
Ethyl 1-(tert-Butyloxycarbonyl)-4-piperidinecarboxylate: Similar structure but with different substituents.
Ethyl N-Boc-4-benzylpiperidine-4-carboxylate: Contains a benzyl group instead of an ethyl group.
Uniqueness: Ethyl N-Boc-piperidine-4-carboxylate is unique due to its specific combination of the Boc-protected piperidine and ethyl ester functionalities, making it a valuable intermediate in the synthesis of various complex molecules .
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O-ethyl piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)10-6-8-14(9-7-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHJCTUTPIKNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374497 | |
| Record name | Ethyl N-Boc-piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142851-03-4 | |
| Record name | Ethyl N-Boc-piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)


![5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile](/img/structure/B129811.png)



![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)

![N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide](/img/structure/B129837.png)

